molecular formula C6H3BrClNO2 B1272391 5-Bromo-2-chloronicotinic acid CAS No. 29241-65-4

5-Bromo-2-chloronicotinic acid

Cat. No.: B1272391
CAS No.: 29241-65-4
M. Wt: 236.45 g/mol
InChI Key: UKNYSJCAGUXDOQ-UHFFFAOYSA-N
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Description

5-Bromo-2-chloronicotinic acid: is an organic compound with the molecular formula C6H3BrClNO2 . It is a derivative of nicotinic acid, characterized by the presence of bromine and chlorine atoms at the 5 and 2 positions, respectively, on the pyridine ring. This compound is a white to almost white solid, soluble in methanol, and has a melting point of 173-176°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 5-Bromo-2-chloronicotinic acid involves the bromination of 2-chloronicotinic acid. The reaction typically uses bromine as the brominating agent and an organic solvent such as acetic acid. The reaction is carried out under reflux conditions to ensure complete bromination .

Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The process involves mixing 2-chloronicotinic acid with bromine and a catalyst in an organic solvent, followed by purification steps such as recrystallization .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-Bromo-2-chloronicotinic acid is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for more complex molecules .

Biology and Medicine: In medicinal chemistry, this compound is used in the development of drugs targeting specific enzymes or receptors. It has been explored for its potential in treating diseases such as cancer and inflammatory conditions .

Industry: The compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of dyes and pigments .

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloronicotinic acid depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with receptors. For example, derivatives of nicotinic acid, including this compound, have been shown to exhibit anti-inflammatory and analgesic properties by modulating specific molecular pathways .

Comparison with Similar Compounds

Uniqueness: 5-Bromo-2-chloronicotinic acid is unique due to the presence of both bromine and chlorine atoms on the pyridine ring, which enhances its reactivity and makes it a versatile intermediate in organic synthesis. Its dual halogenation allows for a wide range of chemical transformations, making it valuable in various research and industrial applications .

Properties

IUPAC Name

5-bromo-2-chloropyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClNO2/c7-3-1-4(6(10)11)5(8)9-2-3/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKNYSJCAGUXDOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(=O)O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90376903
Record name 5-bromo-2-chloronicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29241-65-4
Record name 5-bromo-2-chloronicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-chloronicotinic Acid
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Synthesis routes and methods I

Procedure details

To 15 g (0.069 mole) of 5-bromo-2-hydroxy nicotinic acid was added 75 ml of thionyl chloride and 3 ml of dimethylformamide. The mixture was heated to reflux for 30 minutes. After cooling, the excess thionyl chloride was removed by rotary evaporation and the residue poured into water (1 liter) with vigorous agitation. The precipitate was collected and the mother liquor condensed to 1/2 the volume, yielding additional precipitate. The precipitates were combined and crystallized from toluene giving 6 g (37%) of material. The product was recrystallized from toluene, m.p. 174°-177° C.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To 5-bromo-2-hydroxypyridine-3-carboxylic acid (Intermediate 10, 14 g, 64.2 mmol) was added thionyl chloride (70 mL) and dimethylformamide (8 mL). The reaction mixture was heated to reflux for 3 h. After cooling, the excess thionyl chloride was removed by rotary evaporation and the residue was poured into water (1 L) and extracted with ethyl acetate (3×100 mL). The organic layer was dried over anhydrous sodium sulphate then filtered and concentrated to afford 7.0 g (47%) of 5-bromo-2-chloropyridine-3-carboxylic acid.
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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